N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride

Antidepressant Screening Reserpine-Induced Ptosis In Vivo Pharmacology

N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine hydrochloride (CAS 15826-61-6), also known as Gamfexine or WIN-1344, is a racemic phenylpropylamine derivative originally investigated as a centrally acting stimulant and antidepressant in the 1960s. Its structure features a tertiary dimethylamino group and a cyclohexyl-phenyl substituted propyl chain, placing it within a class of compounds whose primary pharmacological property was identified as antidepressant activity in reserpine-induced ptosis models.

Molecular Formula C17H28ClN
Molecular Weight 281.9 g/mol
CAS No. 15826-61-6
Cat. No. B15342010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride
CAS15826-61-6
Molecular FormulaC17H28ClN
Molecular Weight281.9 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H27N.ClH/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H
InChIKeyPVEPNJZYFVEYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine Hydrochloride (CAS 15826-61-6): A Historical Antidepressant Scaffold with Defined Structure-Activity Differentiation


N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine hydrochloride (CAS 15826-61-6), also known as Gamfexine or WIN-1344, is a racemic phenylpropylamine derivative originally investigated as a centrally acting stimulant and antidepressant in the 1960s [1]. Its structure features a tertiary dimethylamino group and a cyclohexyl-phenyl substituted propyl chain, placing it within a class of compounds whose primary pharmacological property was identified as antidepressant activity in reserpine-induced ptosis models [1]. The hydrochloride salt form (C₁₇H₂₈ClN, MW 281.86 g/mol) provides aqueous solubility suitable for parenteral formulation [1].

Why Generic Substitution of N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine Hydrochloride Is Not Supported by Pharmacological Data


Substitution of this compound with structurally similar phenylpropylamine analogs cannot be assumed to yield equivalent pharmacological outcomes. Patent data explicitly demonstrate that minor structural modifications—such as replacing the dimethylamino group with a diethylamino or piperidino moiety, or replacing the cyclohexyl ring with a phenyl group—result in a complete or near-complete loss of antidepressant activity, or are accompanied by increased anticholinergic or antihistaminic side effects [1]. Furthermore, altering the propyl chain length or N-methylation pattern significantly shifts potency by up to 100-fold in the same reserpine-ptosis prevention assay [1]. These steep structure-activity relationships (SAR) mean that generic interchangeability is pharmacologically unsound; precise procurement of the specified N,N-dimethyl-cyclohexyl-phenylpropylamine structure is critical for reproducing historical pharmacological effects.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine Hydrochloride Against Closest Structural Analogs


Potency Advantage in Reserpine-Induced Ptosis Reversal: Target Compound vs. N-Methyl and Chain-Extended Analogs

In a mouse reserpine-induced blepharoptosis reversal model (intraperitoneal administration of the hydrochloride salt), N,N-dimethyl-3-cyclohexyl-3-phenylpropylamine demonstrated significant reversal activity at a dose of 0.5 mg/kg [1]. In contrast, the N-monomethyl analog (N-methyl-3-cyclohexyl-3-phenylpropylamine) required a 20-fold higher dose of 10 mg/kg to achieve comparable activity, while the chain-extended analog (4-cyclohexyl-4-phenyl-N,N-dimethylbutylamine) was active only at 50 mg/kg—a 100-fold higher dose [1]. This establishes a clear rank-order potency advantage for the target compound's specific N,N-dimethyl propylamine configuration.

Antidepressant Screening Reserpine-Induced Ptosis In Vivo Pharmacology Structure-Activity Relationship

Antidepressant Efficacy on Par with Imipramine in the Reserpine Ptosis Prevention Model

The target compound was directly compared to the tricyclic antidepressant imipramine (a clinical standard) in the mouse reserpine-induced blepharoptosis prevention assay. The patent states that compounds of this Formula I (including N,N-dimethyl-3-cyclohexyl-3-phenylpropylamine) were found to be at least as potent as imipramine hydrochloride in preventing the onset of ptosis, while also reversing established ptosis at doses as low as 0.5 mg/kg [1]. This provides a clinically relevant efficacy benchmark.

Antidepressant Comparison Imipramine Benchmark Reserpine-Induced Ptosis In Vivo Potency

Structural Determinants of Activity: Complete Loss of Antidepressant Effect with Diethylamino, Piperidino, or Phenyl-for-Cyclohexyl Substitutions

The patent explicitly teaches that slight structural variations result in the loss of the desired pharmacological profile. Replacing the N,N-dimethylamino group with a diethylamino or piperidino group, or replacing the cyclohexyl ring with a phenyl group, leads to complete or nearly complete loss of antidepressant activity [1]. Furthermore, these analogs exhibit increased anticholinergic or antihistaminic activity, representing a detrimental shift in the side-effect profile [1].

Structure-Activity Relationship Moiety Replacement Antidepressant Activity Specificity

Aqueous Solubility Advantage of the Hydrochloride Salt Form for Parenteral Formulation

The hydrochloride salt of N,N-dimethyl-3-cyclohexyl-3-phenylpropylamine can be dissolved in distilled water at a concentration of 25 mg/mL and stored in sterile ampules for intramuscular injection [1]. This specific salt form provides a defined solubility advantage for parenteral administration, which is not guaranteed for the free base or other salt forms.

Formulation Solubility Hydrochloride Salt Intramuscular Injection

Defined Application Scenarios for N,N-Dimethyl-3-cyclohexyl-3-phenylpropylamine Hydrochloride Based on Quantitative Evidence


Pharmacological Reference Standard for Historical Antidepressant Screening Assays

The compound's well-characterized potency in the reserpine-induced ptosis model (0.5 mg/kg reversal dose) and its direct comparison to imipramine make it suitable as a historical reference standard when calibrating or validating legacy in vivo antidepressant screening assays. Researchers seeking to benchmark novel compounds against a known phenylpropylamine scaffold with defined SAR can use this compound as a positive control [1].

Structure-Activity Relationship (SAR) Probe for Amine Moiety and Cycloalkyl Group Optimization Studies

Given the steep SAR where diethylamino, piperidino, and phenyl-for-cyclohexyl replacements abolish activity, this compound serves as an essential parent scaffold for medicinal chemistry programs exploring phenylpropylamine-based CNS agents [1]. It provides a baseline for evaluating how further modifications affect potency and side-effect profiles.

Pre-formulation and Salt Selection Studies for Parenteral Antidepressant Development

The documented aqueous solubility of the hydrochloride salt (25 mg/mL) and its suitability for sterile intramuscular injection provide a starting point for formulation scientists developing injectable CNS drug products [1]. The compound can be used as a model phenylpropylamine to study salt-form-dependent solubility and stability.

Comparative Pharmacology Studies of Monoaminergic vs. Non-Monoaminergic Antidepressant Mechanisms

As a centrally acting stimulant/antidepressant of the phenylpropylamine class with a distinct structure from tricyclics (imipramine) and modern SNRIs, this compound is a useful tool for dissecting monoamine-dependent vs. independent antidepressant mechanisms in preclinical research [1].

Quote Request

Request a Quote for N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.